7-Phenylhept-2-en-4-one

Description

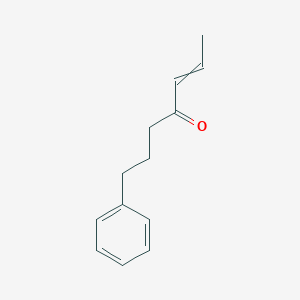

7-Phenylhept-2-en-4-one is an organic compound characterized by a seven-carbon aliphatic chain with a phenyl group at the seventh carbon, a conjugated double bond at position 2, and a ketone functional group at position 4 (Figure 1). The conjugation between the double bond and ketone group enhances its stability and reactivity in nucleophilic addition or cyclization reactions .

Properties

CAS No. |

72863-36-6 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

7-phenylhept-2-en-4-one |

InChI |

InChI=1S/C13H16O/c1-2-7-13(14)11-6-10-12-8-4-3-5-9-12/h2-5,7-9H,6,10-11H2,1H3 |

InChI Key |

JIABQUHDEGSHNK-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)CCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylhept-2-en-4-one typically involves the aldol condensation reaction between benzaldehyde and hept-2-en-4-one. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

Oxidation: Formation of 7-Phenylhept-2-enoic acid.

Reduction: Formation of 7-Phenylheptan-2-ol.

Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

7-Phenylhept-2-en-4-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-Phenylhept-2-en-4-one involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Analogues

Structural and Electronic Differences

- Chain Length and Unsaturation: 6-Phenylhexa-1-en-3,5-diyn-1-ol has a shorter carbon chain (6 vs. 7 carbons) and additional triple bonds, increasing rigidity and reducing rotational freedom compared to this compound. The triple bonds also create stronger electron-withdrawing effects, altering reactivity in cycloaddition or polymerization reactions . 7-Phenyl-hepta-2,4,6-triyn-2-ol shares the same chain length but replaces the double bond with triple bonds at positions 2, 4, and 5. This extensive unsaturation likely reduces solubility in nonpolar solvents and increases susceptibility to oxidative degradation .

Functional Groups :

Analytical Differentiation

Analytical techniques such as NMR spectroscopy (distinct ¹³C shifts for triple vs. double bonds) and IR spectroscopy (ketone C=O stretch at ~1700 cm⁻¹ vs. hydroxyl O-H stretch at ~3300 cm⁻¹) can differentiate these compounds. Mass spectrometry further aids in identifying molecular weight differences (e.g., this compound: MW ~202 g/mol vs. 7-Phenyl-hepta-4,6-diyn-1,2-diol: MW ~220 g/mol) .

Research Findings and Implications

- Stability: The conjugated enone system in this compound provides greater thermal stability compared to poly-ynol analogs, which may decompose under high temperatures due to triple bond reactivity .

- Catalytic Performance : Phosphine-alkene ligands (as in ) suggest that this compound could serve as a precursor for hybrid ligands in asymmetric catalysis, though its efficacy relative to analogues remains unexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.